lutetium(3+);trinitrate;hexahydrate

Description

Chemical Identity and Nomenclature

Lutetium(III) nitrate hexahydrate exists under multiple systematic and common nomenclature designations, reflecting its complex ionic structure and hydration state. The compound is officially recognized by the International Union of Pure and Applied Chemistry with the systematic name lutetium(3+) trinitrate hexahydrate. Alternative nomenclature includes nitric acid lutetium(3+) salt hexahydrate, lutetium trinitrate hexahydrate, and lutetium nitrate hexahydrate.

The compound's molecular identity is defined by several key chemical identifiers. The Chemical Abstracts Service registry number 36549-50-5 specifically identifies the hexahydrate form, while the anhydrous form carries the designation 100641-16-5. The European Community number 814-680-9 provides additional regulatory identification for the hexahydrate variant.

| Chemical Identifier | Hexahydrate Form | Anhydrous Form |

|---|---|---|

| Chemical Abstracts Service Number | 36549-50-5 | 100641-16-5 |

| Molecular Formula | H₁₂LuN₃O₁₅ | H₂LuN₃O₁₀ |

| Molecular Weight | 469.07 g/mol | 360.98 g/mol |

| European Community Number | 814-680-9 | 233-241-7 |

| MDL Number | Not specified | MFCD00150421 |

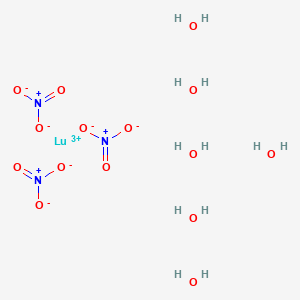

The molecular structure reveals lutetium in its most stable +3 oxidation state, characteristic of lanthanide elements, coordinated with three nitrate anions (NO₃⁻) and associated with six water molecules in the crystal lattice. The compound exhibits the general formula Lu(NO₃)₃·6H₂O, where the lutetium center adopts a coordination environment typical of heavy lanthanides.

Spectroscopic identification relies on several analytical parameters. The International Chemical Identifier (InChI) key XZBUOUZGWUJJES-UHFFFAOYSA-N provides a unique computational identifier, while the Simplified Molecular Input Line Entry System (SMILES) notation [Lu+3].[H]O[H].[O-]N+=O.[O-]N+=O.[O-]N+=O describes the electronic structure. These identifiers facilitate computational chemistry applications and database searches for research purposes.

Historical Context and Discovery Timeline

The development of lutetium(III) nitrate hexahydrate as a characterized compound follows directly from the complex and controversial discovery of lutetium itself in the early twentieth century. The element lutetium was independently discovered in 1907 by three prominent scientists working simultaneously: French scientist Georges Urbain at the Sorbonne in Paris, Austrian mineralogist Baron Carl Auer von Welsbach, and American chemist Charles James at the University of New Hampshire.

The discovery process involved the systematic separation of what was initially believed to be pure ytterbium from the mineral ytterbite. Swiss chemist Jean Charles Galissard de Marignac had previously identified this material as consisting entirely of ytterbium, but subsequent investigations revealed the presence of additional elements. Georges Urbain first described the separation methodology that would eventually lead to the isolation of pure lutetium compounds, including its nitrate forms.

The nomenclature controversy that emerged immediately following the discovery significantly impacted the development of lutetium chemistry. Urbain proposed the name "lutecium" derived from Lutetia, the ancient Roman name for Paris, while Welsbach suggested "cassiopeium" after the constellation Cassiopeia. The International Commission on Atomic Weights resolved this dispute in 1909 by granting priority to Urbain, though German scientists continued using Welsbach's terminology until the 1950s. The modern spelling "lutetium" was officially adopted in 1949.

The first preparation methods for lutetium(III) nitrate emerged from the fundamental synthesis techniques established during the early isolation work. The primary synthetic route involved dissolving lutetium oxide in nitric acid at elevated temperatures, typically around 90°C, according to the reaction Lu₂O₃ + 6HNO₃ → 2Lu(NO₃)₃ + 3H₂O. Alternative methodologies developed for obtaining anhydrous nitrate included the reaction of powdered lutetium metal with nitrogen dioxide dissolved in ethyl acetate at 77°C.

The production of pure lutetium metal, essential for advanced compound synthesis, was not achieved until 1953, nearly fifty years after the element's initial discovery. This significant delay in obtaining pure metallic lutetium limited the early development of well-characterized lutetium compounds, including the systematically studied nitrate hydrates that became available for detailed characterization only in the latter half of the twentieth century.

Position in the Lanthanide Series

Lutetium occupies the terminal position in the lanthanide series as element 71, representing the final member of the f-block elements in the sixth period of the periodic table. This unique positioning endows lutetium and its compounds with distinctive properties that differentiate them from other lanthanide materials. The element exhibits the electron configuration [Xe] 4f¹⁴ 6s², indicating a completely filled f-orbital subshell, which contributes to its chemical stability and the formation of stable compounds such as lutetium(III) nitrate hexahydrate.

The lanthanide series encompasses fifteen elements from lanthanum (element 57) to lutetium (element 71), all sharing similar chemical properties due to their common f-block electron configurations. These elements are collectively classified as rare earth metals, though lutetium is significantly more abundant than silver in the Earth's crust. The systematic classification places lutetium among the heavy lanthanides, which typically exhibit smaller ionic radii and higher coordination preferences compared to their lighter counterparts.

| Lanthanide Element | Atomic Number | Symbol | Most Common Oxidation State | Ionic Radius (pm) |

|---|---|---|---|---|

| Ytterbium | 70 | Yb | +3 | 100.8 |

| Lutetium | 71 | Lu | +3 | 100.1 |

| Hafnium | 72 | Hf | +4 | 85 |

Lutetium demonstrates the characteristic +3 oxidation state predominant throughout the lanthanide series, though it can also exist in 0, +1, and +2 states under specific conditions. The +3 state dominates lutetium chemistry, making lutetium(III) nitrate hexahydrate the most stable and commonly encountered nitrate compound of this element. The ionic radius of Lu³⁺ at 100.1 pm represents the smallest among all lanthanide ions, contributing to the unique coordination chemistry observed in lutetium compounds.

The lanthanide contraction phenomenon significantly influences lutetium's chemical behavior. This systematic decrease in ionic radii across the lanthanide series results from the poor shielding effect of f-electrons, causing lutetium to exhibit properties more similar to the transition metals that follow it in the periodic table. Consequently, lutetium(III) nitrate hexahydrate demonstrates enhanced thermal stability and different crystallographic properties compared to analogous compounds of lighter lanthanides.

The position of lutetium at the end of the lanthanide series also determines its occurrence in nature. Lutetium typically associates with yttrium and other heavy lanthanides in mineral deposits, particularly in monazite, xenotime, and laterite clays. This natural association influences the extraction and purification processes required to obtain lutetium compounds suitable for preparing high-purity lutetium(III) nitrate hexahydrate for research and industrial applications.

Properties

CAS No. |

36549-50-5 |

|---|---|

Molecular Formula |

H12LuN3O15 |

Molecular Weight |

469.07 g/mol |

IUPAC Name |

lutetium(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/Lu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

InChI Key |

OHGDHCSVOXRLSU-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |

Other CAS No. |

36549-50-5 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Preparation Methods

Lutetium(III) nitrate, hexahydrate can be synthesized by dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃). The reaction produces lutetium nitrate, which can then be crystallized to form the hexahydrate . The general reaction is as follows:

Lu2O3+6HNO3→2Lu(NO3)3+3H2O

To obtain anhydrous lutetium nitrate, powdered lutetium metal can be added to nitrogen dioxide dissolved in ethyl acetate .

Chemical Reactions Analysis

Reaction of Lutetium Oxide with Nitric Acid

Lutetium(III) nitrate hexahydrate is synthesized by dissolving lutetium oxide () in concentrated nitric acid under controlled heating:

This reaction yields the hydrated form of lutetium nitrate, typically as hexahydrate crystals .

Metallic Lutetium with Nitrogen Dioxide

Anhydrous lutetium(III) nitrate can be prepared by reacting lutetium metal powder with nitrogen dioxide () dissolved in ethyl acetate at 77°C:

This method avoids hydrate formation and produces high-purity anhydrous nitrate .

Thermal Decomposition

The hydrated nitrate undergoes stepwise decomposition upon heating:

| Stage | Temperature Range | Reaction | Products |

|---|---|---|---|

| 1 | 100–200°C | Loss of hydration water | |

| 2 | 300–400°C | Partial decomposition to lutetium oxynitrate | |

| 3 | >600°C | Complete decomposition to lutetium oxide |

Thermogravimetric analysis (TGA) confirms mass losses corresponding to these stages, with final residue identified as via XRD .

Reaction with Ammonium Fluoride

Lutetium(III) nitrate reacts with ammonium fluoride () in aqueous solution to form ammonium hexafluoroluthenate, a sparingly soluble complex:

This reaction is utilized to isolate lutetium from mixed rare earth solutions, leveraging the low solubility of .

Redox Behavior in Solution

As a nitrate salt, exhibits oxidizing properties in acidic environments. For example, in concentrated sulfuric acid, nitrate ions () can oxidize organic substrates, though specific studies on lutetium nitrate’s redox interactions remain limited .

Laser Crystal Production

Lutetium nitrate serves as a precursor in synthesizing laser-host materials like (LuAG) via sol-gel or solid-state reactions. The nitrate’s high solubility ensures homogeneous doping with activators (e.g., ) .

Catalyst Preparation

The compound is a catalyst precursor for petroleum cracking and polymerization. Calcination of at 500°C yields , which enhances acid-catalyzed reactions .

Scientific Research Applications

Materials Science Applications

1.1. Ceramics and Glass Production

Lutetium(3+) trinitrate hexahydrate is utilized as a precursor in the synthesis of lutetium oxide, which is critical in the production of ceramics and glass. The incorporation of lutetium enhances the optical properties and thermal stability of these materials. For instance, lutetium oxide is used in phosphors for lighting applications and in laser technology due to its high refractive index and low thermal expansion coefficient .

1.2. Laser Crystals

Due to its unique optical properties, lutetium nitrate is employed in the fabrication of laser crystals. These crystals are essential for solid-state lasers, which are widely used in medical devices and industrial cutting tools. Research indicates that doping laser crystals with lutetium can improve their efficiency and output power .

1.3. Phosphors

Lutetium(3+) trinitrate hexahydrate serves as a dopant in phosphor materials, enhancing luminescence properties. This application is particularly significant in display technologies and fluorescent lighting systems .

Catalytic Applications

2.1. Catalysts in Organic Synthesis

Lutetium(3+) trinitrate hexahydrate acts as a catalyst in various organic reactions, including hydrogenation, alkylation, and polymerization processes. Its catalytic properties facilitate reactions that are crucial in the synthesis of pharmaceuticals and fine chemicals .

Case Study:

A study published in Tetrahedron Letters demonstrated that lutetium nitrate could efficiently catalyze the synthesis of α-amino nitriles under mild conditions, showcasing its potential in organic transformations .

Medical Research Applications

3.1. Radiopharmaceuticals

Lutetium isotopes have been investigated for use in targeted alpha therapy (TAT) for cancer treatment. Lutetium-177, derived from lutetium trinitrate, is used in radiopharmaceuticals for treating neuroendocrine tumors and prostate cancer due to its favorable radiation properties .

Case Study:

Clinical trials have shown that lutetium-177-labeled compounds can effectively target cancer cells while minimizing damage to surrounding healthy tissues . This application highlights the importance of lutetium compounds in advancing cancer therapies.

Comparative Analysis with Other Rare Earth Nitrates

The following table compares lutetium(3+) trinitrate hexahydrate with other rare earth nitrates regarding their applications:

| Compound Name | Chemical Formula | Key Applications |

|---|---|---|

| Lutetium(III) Nitrate Hexahydrate | Laser crystals, ceramics, catalysis | |

| Ytterbium(III) Nitrate | Luminescent materials, fiber optics | |

| Erbium(III) Nitrate | Telecommunications, optical amplifiers |

Mechanism of Action

The mechanism of action of lutetium(III) nitrate, hexahydrate involves its ability to act as an oxidizing agent. In biological applications, lutetium isotopes target cancer cells, delivering localized radiation that damages the DNA of the cancer cells, leading to cell death . The compound’s molecular targets include cellular DNA and other critical biomolecules.

Comparison with Similar Compounds

Key Observations:

- Stability Constants : Lu³⁺ exhibits higher log β values (4.8–5.2) than lighter lanthanides (e.g., Pr³⁺: 3.5–4.0), indicating stronger ligand coordination due to its smaller ionic radius and higher charge density .

- NMR Shifts: In ¹⁹F NMR titrations, Lu(NO₃)₃·6H₂O causes a ligand fluorine shift to 11.81 ppm, exceeding La³⁺ (11.63 ppm) and Eu³⁺ (11.62 ppm), confirming enhanced electron withdrawal .

- Hygroscopicity: Lu(NO₃)₃·6H₂O is more hygroscopic than Nd³⁺ or Ce³⁺ nitrates, necessitating stringent storage conditions .

Comparison with Other Lutetium Compounds

Lutetium(III) Acetate Hydrate (Lu(O₂C₂H₃)₃·H₂O)

- Formula Weight: 370.11 g/mol (monohydrate) .

- Applications : Used in MOF synthesis and catalysis. Unlike the nitrate, it lacks strong oxidative properties, making it suitable for pH-sensitive reactions .

- Coordination Behavior : Acetate ligands form weaker complexes (log β ~3.0–3.5) compared to nitrate ligands .

Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O)

- Formula Weight : 389.41 g/mol .

- Applications: Key precursor for water-soluble rare-earth nanoparticles (RENPs) in bioimaging .

- Safety Profile : Less hygroscopic than the nitrate but requires handling in inert atmospheres to prevent hydrolysis .

Lutetium(III) Oxalate Hydrate (Lu₂(C₂O₄)₃·nH₂O)

- Applications : Low solubility in water; used in nuclear waste processing and as a precipitating agent for Lu³⁺ purification .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling lutetium(3+) trinitrate hexahydrate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid :

- Skin Contact : Immediately remove contaminated clothing and wash with soap/water for 15+ minutes .

- Eye Exposure : Rinse eyes with water for ≥15 minutes and seek medical attention .

- Ingestion/Inhalation : Do not induce vomiting; administer oxygen if breathing is labored. Provide SDS to medical personnel .

- Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., reducing agents) .

Q. How can researchers verify the purity and composition of lutetium(3+) trinitrate hexahydrate?

- Methodological Answer :

- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm lutetium content (≥99% metal basis) and trace rare earth impurities (≤20 ppm) .

- Crystallography : X-ray diffraction (XRD) identifies the hexahydrate structure via lattice parameters and water coordination .

- Spectroscopy : FT-IR confirms nitrate (NO₃⁻) vibrational modes at ~1,380 cm⁻¹ and 820 cm⁻¹ .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer :

- Water : Highly soluble (e.g., cerium nitrate hexahydrate dissolves at 1,754 g/L at 25°C; analogous to lutetium) .

- Organic Solvents : Soluble in alcohols (e.g., ethanol) and acetone but insoluble in hydrocarbons .

- Experimental Tip : Pre-dry solvents to prevent hydrolysis, and monitor solubility via gravimetric analysis .

Advanced Research Questions

Q. How can thermal decomposition pathways of lutetium(3+) trinitrate hexahydrate be analyzed to ensure reproducibility?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under inert atmosphere (N₂/Ar) to track mass loss. Dehydration occurs at ~100–150°C, followed by nitrate decomposition to Lu₂O₃ above 300°C .

- Contradiction Management : Variability in decomposition temperatures may arise from hydration state or impurities. Cross-validate with differential scanning calorimetry (DSC) and XRD of residues .

Q. What experimental designs optimize the synthesis of lutetium(3+) trinitrate hexahydrate?

- Methodological Answer :

- Route 1 : React lutetium oxide (Lu₂O₃) with concentrated nitric acid under reflux. Monitor pH (<2) to ensure complete dissolution, then crystallize by slow evaporation .

- Route 2 : Use lutetium chloride hexahydrate and silver nitrate (AgNO₃) in aqueous solution. Filter AgCl precipitates and concentrate filtrate under reduced pressure .

- Yield Improvement : Control stoichiometry (1:3 Lu:NO₃⁻) and use ultrapure water to minimize side products .

Q. How can researchers address discrepancies in toxicity data for this compound?

- Methodological Answer :

- Acute Toxicity : LD₅₀ values for analogous rare earth nitrates (e.g., neodymium: 2,750 mg/kg in rats) suggest moderate oral toxicity. Conduct in vitro assays (e.g., MTT on cell lines) to assess cytotoxicity .

- Ecotoxicity : Lack of data necessitates OECD 201/202 tests for aquatic toxicity. Use zebrafish embryos to model environmental impact .

Q. What analytical techniques are suitable for studying its role as a spectroscopic standard?

- Methodological Answer :

- Calibration : Prepare lutetium nitrate solutions (0.1–100 ppm) in 2% HNO₃ for ICP-MS calibration. Ensure matrix-matched standards to avoid ionization interference .

- Luminescence Studies : Utilize its sharp emission bands in UV-Vis/NIR spectra (e.g., 980 nm for Lu³⁺) to benchmark instrument resolution .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.